molecular formula C9H12BrNO B595977 3-Bromo-2-methyl-6-propoxypyridine CAS No. 1280786-78-8

3-Bromo-2-methyl-6-propoxypyridine

Cat. No. B595977
CAS RN: 1280786-78-8
M. Wt: 230.105
InChI Key: LUGOFOMTYGNWHQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-propoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 . The compound is used in various chemical reactions and is considered a valuable building block in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO/c1-3-6-12-9-5-4-8 (10)7 (2)11-9/h4-5H,3,6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of pyridine derivatives have been a subject of considerable interest. For instance, the work by Zav’yalova et al. (2009) investigates the synthesis and bromination reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine, highlighting methodologies that could potentially apply to derivatives like 3-Bromo-2-methyl-6-propoxypyridine. Their research demonstrates how bromination in different solvents can lead to substituted pyridines, useful for further chemical synthesis and applications in creating heterocyclic compounds Zav’yalova, V. K., Zubarev, A., & Shestopalov, A. M. (2009).

Similarly, Drinkuth et al. (2001) explored the generation and interception of unsymmetrical isodihydropyridines, providing insights into the mechanisms and intermediates relevant to the synthesis of complex pyridine derivatives. Their research emphasizes the versatility of pyridine compounds in synthetic chemistry, offering pathways that might be relevant to the manipulation of this compound Drinkuth, S., Groetsch, S., Peters, E., Peters, K., & Christl, M. (2001).

Applications in Molecular and Material Sciences

The study by Ahmad et al. (2017) on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction showcases the potential of pyridine compounds in developing materials with unique electronic and biological properties. Their work, involving the synthesis of diverse pyridine derivatives, hints at the applicability of similar methodologies to this compound for creating compounds with potential applications ranging from dopants for liquid crystals to bioactive molecules Ahmad, G., Rasool, N., Ikram, H., Khan, S. G., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E. J., Rana, U. A., Akhtar, M., & Alitheen, N. (2017).

Biological and Pharmaceutical Research

Research on pyridine derivatives extends into the biological and pharmaceutical fields as well. For example, the exploration of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine derivatives as potent and selective metabotropic glutamate subtype 5 receptor antagonists by Cosford et al. (2003) demonstrates the therapeutic potential of pyridine compounds in designing drugs for neurological disorders. This study underscores the importance of pyridine derivatives in medicinal chemistry, potentially guiding future research into this compound's applications in drug development Cosford, N., Tehrani, L., Roppe, J., Schweiger, E., Smith, N., Anderson, J., Bristow, L., Brodkin, J., Jiang, X., McDonald, I., Rao, S. P., Washburn, M., Varney, M. (2003).

properties

IUPAC Name

3-bromo-2-methyl-6-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-6-12-9-5-4-8(10)7(2)11-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGOFOMTYGNWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682459
Record name 3-Bromo-2-methyl-6-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1280786-78-8
Record name 3-Bromo-2-methyl-6-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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